N4-Benzyl-N2-methylquinazoline-2,4-diamine
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Overview
Description
N4-Benzyl-N2-methylquinazoline-2,4-diamine is a chemical compound known for its inhibitory effects on TRPC4 channels . It has a molecular formula of C16H17ClN4 and a molecular weight of 300.79 . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-N2-methylquinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with benzyl and methyl groups under controlled conditions . The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . Quality control measures are implemented to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-Benzyl-N2-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more hydrogenated derivatives .
Scientific Research Applications
N4-Benzyl-N2-methylquinazoline-2,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
N4-Benzyl-N2-methylquinazoline-2,4-diamine exerts its effects by inhibiting TRPC4 channels . These channels are involved in various cellular processes, including calcium signaling and ion transport . By inhibiting these channels, the compound can modulate cellular functions and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride: This compound is a hydrochloride salt form of this compound and has similar inhibitory effects on TRPC4 channels.
2,4-Quinazolinediamine, N2-methyl-N4-(phenylmethyl)-: This compound has a similar structure and function but may have different pharmacokinetic properties.
Uniqueness
Its ability to modulate cellular functions through TRPC4 inhibition sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-N-benzyl-2-N-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16N4/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,19,20) |
InChI Key |
JMYLZKXFAKCSQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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